N-(butan-2-yl)-2,3-dihydro-1H-inden-5-amine
Description
N-(butan-2-yl)-2,3-dihydro-1H-inden-5-amine (CAS: 1019554-85-8) is a bicyclic amine with the molecular formula C₁₃H₁₉N and a molecular weight of 189.30 g/mol . The compound features a partially saturated indene ring (2,3-dihydro-1H-indene) substituted with a secondary amine group at the 5-position, which is further alkylated with a butan-2-yl chain.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-butan-2-yl-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C13H19N/c1-3-10(2)14-13-8-7-11-5-4-6-12(11)9-13/h7-10,14H,3-6H2,1-2H3 |
InChI Key |
GXZVIYCWXCXSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2,3-dihydro-1H-inden-5-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dihydro-1H-inden-5-amine with butan-2-yl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,3-dihydro-1H-inden-5-amine and butan-2-yl halide (e.g., butan-2-yl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the amine, generating a nucleophilic amide anion that attacks the butan-2-yl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce more saturated amines.
Scientific Research Applications
N-(butan-2-yl)-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or catalysts.
Biological Studies: It may be employed in studies investigating the biological activity and interactions of amine-containing compounds.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2,3-dihydro-1H-inden-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the target and the context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and physicochemical differences between N-(butan-2-yl)-2,3-dihydro-1H-inden-5-amine and related compounds:
Key Observations :
- Substituent Effects : The butan-2-yl group in the target compound confers moderate lipophilicity compared to smaller alkyl groups (e.g., ethyl in ) or aromatic substituents (e.g., dimethoxyphenyl in ). This may influence bioavailability and CNS penetration.
Pharmacological and Functional Comparisons
- AMPA Receptor Modulation: A structurally related compound, N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, demonstrates potent AMPA receptor modulation with excellent CNS penetration and oral bioavailability .
- Biological Intermediates : (2,3-Dihydro-1H-indol-5-ylmethyl)amine serves as a precursor for molecules with hypothesized antibacterial or antitumor activity, though direct data are lacking .
- Psychoactivity : MBDB, a benzodioxole-containing analog, acts as a stimulant, underscoring the role of aromatic substituents in receptor targeting .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The butan-2-yl group in the target compound likely enhances lipophilicity (logP ~2–3 estimated) compared to smaller alkylamines (e.g., ethyl derivatives in ). This property may improve membrane permeability but could reduce aqueous solubility.
- Metabolic Stability: Saturated indene rings (vs.
Biological Activity
N-(butan-2-yl)-2,3-dihydro-1H-inden-5-amine is a compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Analgesic and Anti-inflammatory Effects
- Compounds similar to this compound have been noted for their potential to alleviate pain and reduce inflammation. Studies suggest that this compound may interact with pain receptors or modulate inflammatory pathways, contributing to its analgesic properties.
2. Neuroprotective Properties
- Preliminary studies indicate that the compound may offer neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The interaction with specific neurotransmitter systems could play a role in enhancing neuronal survival and function.
3. Receptor Modulation
- The compound may act as a modulator of various receptors, including those involved in the dopaminergic and serotonergic systems. This modulation could lead to significant impacts on mood regulation and cognitive functions.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
The biological activity of this compound can be attributed to several mechanisms:
1. Interaction with Neurotransmitter Systems
- The compound may influence neurotransmitter release or uptake, particularly affecting dopamine and serotonin levels, which are crucial for mood regulation and pain perception.
2. Inhibition of Inflammatory Pathways
- By modulating pro-inflammatory cytokines or enzymes involved in the inflammatory response (e.g., COX enzymes), the compound may exert anti-inflammatory effects.
Potential Applications
Given its biological activities, this compound holds promise for various applications:
1. Drug Development
- The compound could serve as a lead candidate for developing new analgesics or neuroprotective agents targeting specific receptor pathways.
2. Research Tool
- It may also be utilized in research settings to further explore the mechanisms underlying pain and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
